Cas no 79389-36-9 ((1S,2R)-2-Methylcyclohexanamine)

(1S,2R)-2-Methylcyclohexanamine is a chiral cyclohexylamine derivative characterized by its stereospecific (1S,2R) configuration. This compound is of interest in organic synthesis and pharmaceutical applications due to its role as a building block for enantioselective reactions and chiral auxiliaries. Its rigid cyclohexane backbone and methyl substitution at the 2-position enhance stereochemical control in asymmetric synthesis. The amine functionality allows for further derivatization, making it useful in the preparation of biologically active molecules or catalysts. High enantiomeric purity is achievable, ensuring reproducibility in research and industrial processes. The compound's stability under standard conditions further supports its utility in synthetic chemistry.
(1S,2R)-2-Methylcyclohexanamine structure
79389-36-9 structure
Product Name:(1S,2R)-2-Methylcyclohexanamine
CAS No:79389-36-9
MF:C7H15N
MW:113.200701951981
MDL:MFCD18914323
CID:2093797
PubChem ID:5324013
Update Time:2025-06-08

(1S,2R)-2-Methylcyclohexanamine Chemical and Physical Properties

Names and Identifiers

    • (1S,2R)-2-Methylcyclohexanamine
    • (1S,2R)-2-Methyl-cyclohexylamine
    • 2-Methylcyclohexylamine, (1S-cis)-
    • EN300-154068
    • SCHEMBL896133
    • DB-257456
    • Cyclohexanamine, 2-methyl-, (1R,2S)-rel-
    • 26H7U56T2W
    • 2-Methylcyclohexylamine, (1S,2R)-
    • cis-2-methylcyclohexylamine
    • cis-2-Methyl-1-cyclohexylamine
    • InChI=1/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s
    • CS-0266790
    • 2-Methylcyclohexylamine, cis-
    • Cyclohexanamine, 2-methyl-, cis-
    • UNII-45GZ9VZ7LJ
    • Cyclohexanamine, 2-methyl-, (1S,2R)-
    • (1S,2R)-2-methylcyclohexan-1-amine
    • 2-cis-Methylcyclohexanamine
    • MFCD18914323
    • 2-Methylcyclohexanamine, cis-
    • 2-Methylcyclohexylamine, cis-(-)-
    • 2164-19-4
    • Cyclohexylamine, 2-methyl-, cis-
    • Cyclohexanamine, 2-methyl-, (1S-cis)-
    • 45GZ9VZ7LJ
    • UNII-26H7U56T2W
    • 79389-36-9
    • MDL: MFCD18914323
    • Inchi: 1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1
    • InChI Key: FEUISMYEFPANSS-RQJHMYQMSA-N
    • SMILES: N[C@H]1CCCC[C@H]1C

Computed Properties

  • Exact Mass: 113.120449483g/mol
  • Monoisotopic Mass: 113.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 70.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 0.844±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 153.5±0.0 ºC (760 Torr),
  • Flash Point: 21.7±0.0 ºC,
  • Solubility: Slightly soluble (10 g/l) (25 º C),

(1S,2R)-2-Methylcyclohexanamine Pricemore >>

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(1S,2R)-2-Methylcyclohexanamine Suppliers

Amadis Chemical Company Limited
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(CAS:79389-36-9)(1S,2R)-2-Methylcyclohexanamine
Order Number:A864872
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:48
Price ($):2128.0
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Additional information on (1S,2R)-2-Methylcyclohexanamine

Chemical Profile of (1S,2R)-2-Methylcyclohexanamine (CAS No. 79389-36-9)

(1S,2R)-2-Methylcyclohexanamine, identified by its CAS number 79389-36-9, is a chiral amine derivative with significant applications in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of cyclohexylamine derivatives, characterized by its specific stereochemical configuration at the 1 and 2 positions of the cyclohexane ring. The stereochemistry of this molecule plays a crucial role in its biological activity and chemical reactivity, making it a subject of extensive research in medicinal chemistry.

The synthesis of (1S,2R)-2-Methylcyclohexanamine involves multi-step organic transformations, often requiring precise control over reaction conditions to achieve the desired enantiomeric purity. The presence of the methyl group at the 2-position introduces steric hindrance, which can influence both the reactivity and selectivity of subsequent chemical modifications. This feature makes it a valuable intermediate in the construction of more complex molecular architectures, particularly in drug discovery efforts.

In recent years, there has been growing interest in the pharmacological potential of chiral amines like (1S,2R)-2-Methylcyclohexanamine. Studies have demonstrated that the stereochemical configuration of amines can significantly impact their biological activity, with enantiomers often exhibiting distinct pharmacokinetic and pharmacodynamic profiles. This has led to a surge in research focused on developing enantioselective synthetic methods to produce pure enantiomers for therapeutic applications.

One notable area of research involving (1S,2R)-2-Methylcyclohexanamine is its role as a building block in the synthesis of bioactive molecules. Researchers have explored its utility in constructing novel scaffolds for potential drug candidates. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The unique structural features of (1S,2R)-2-Methylcyclohexanamine, including its cyclohexane ring and chiral amine functionality, provide a versatile platform for designing molecules with tailored biological activities.

The stereochemical purity of (1S,2R)-2-Methylcyclohexanamine is critical for its applications in drug development. Advances in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which are essential for evaluating their individual biological effects. Techniques such as chiral resolution and biocatalytic transformations have been employed to achieve high levels of enantiomeric excess, ensuring that the final product meets the stringent requirements of pharmaceutical research.

Recent studies have also highlighted the importance of understanding the metabolic fate of chiral amines like (1S,2R)-2-Methylcyclohexanamine. Metabolic studies indicate that these compounds undergo various transformations in vivo, which can influence their efficacy and safety profiles. By elucidating these metabolic pathways, researchers can design molecules that are more resistant to degradation and exhibit prolonged biological activity. This knowledge is crucial for optimizing drug candidates during the early stages of development.

The chemical reactivity of (1S,2R)-2-Methylcyclohexanamine makes it a valuable intermediate in organic synthesis. Its amine group can participate in a wide range of reactions, including nucleophilic substitutions, condensations, and reductions. These reactions are fundamental to constructing more complex molecules and have been leveraged in the synthesis of natural products and synthetic analogs. The ability to functionalize this compound at multiple sites allows chemists to create diverse molecular libraries for high-throughput screening and drug discovery programs.

In conclusion, (1S,2R)-2-Methylcyclohexanamine (CAS No. 79389-36-9) represents a significant compound in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its stereochemical configuration and functional groups make it an ideal candidate for exploring new therapeutic agents. Ongoing research continues to uncover its potential applications in drug development, emphasizing the importance of enantioselective synthesis and metabolic studies. As our understanding of chiral chemistry evolves, compounds like (1S,2R)-2-Methylcyclohexanamine will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:79389-36-9)(1S,2R)-2-Methylcyclohexanamine
A864872
Purity:99%
Quantity:5g
Price ($):2128.0
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